
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 5th position and a piperazine ring at the 6th position of the pyridine ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and reagents like activated carbon for purification . The process may involve multiple steps, including heating, cooling, and filtration to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary, including temperature control, pH adjustment, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring and chlorine atom contribute to its binding affinity and selectivity. The compound may modulate various pathways, including enzymatic activities and receptor interactions, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(piperazin-1-yl)nicotinic acid ethyl ester
- 5-Chloro-6-(piperazin-1-yl)nicotinic acid
Uniqueness
Compared to similar compounds, 5-Chloro-6-(piperazin-1-yl)nicotinic acid hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride group. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
Molecular Formula |
C10H13Cl2N3O2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClN3O2.ClH/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14;/h5-6,12H,1-4H2,(H,15,16);1H |
InChI Key |
OSXHTHZORAXURC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


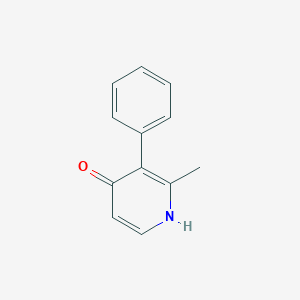
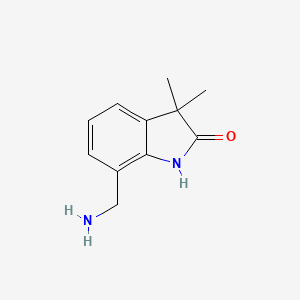
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
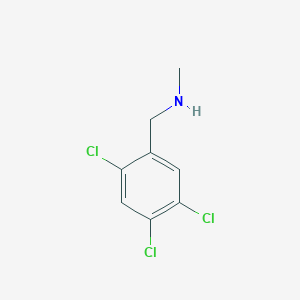
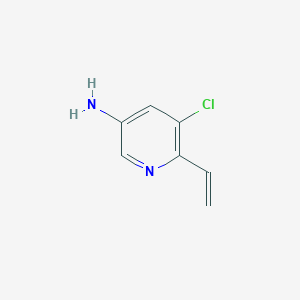
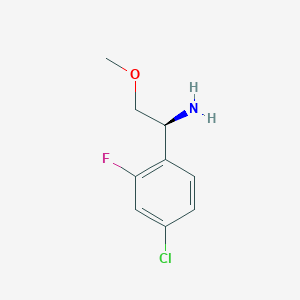



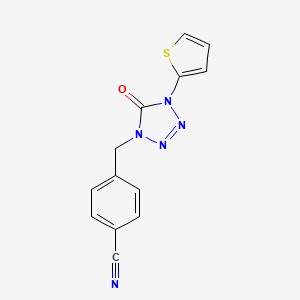

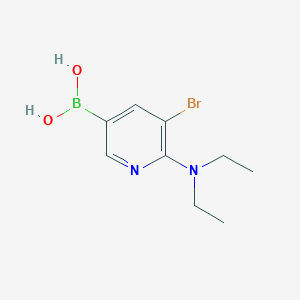

![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
